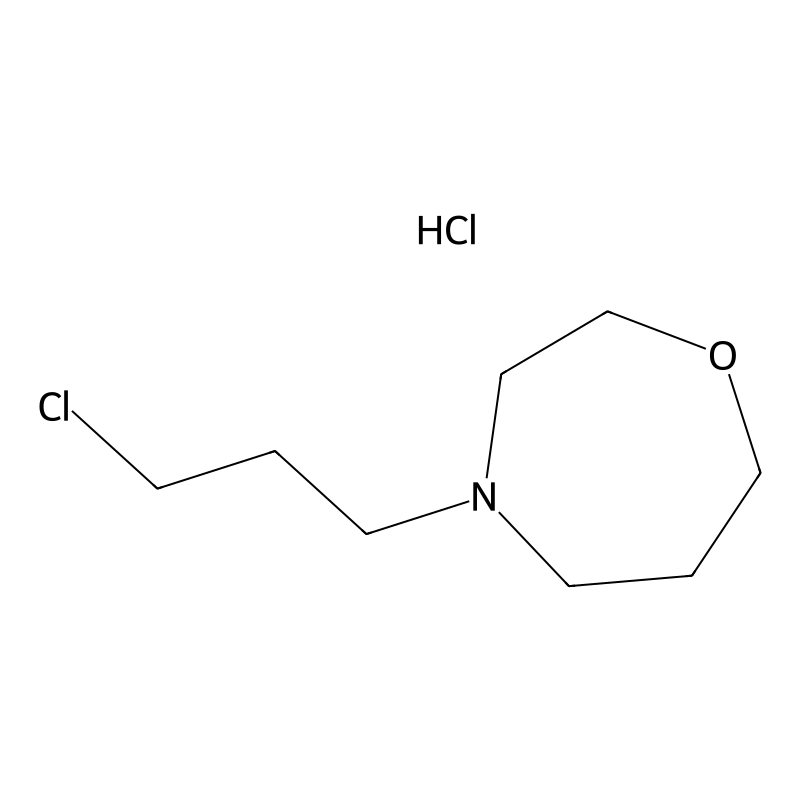

4-(3-Chloropropyl)-1,4-oxazepane hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(3-Chloropropyl)-1,4-oxazepane hydrochloride is a chemical compound characterized by its oxazepane ring structure, which includes a chloropropyl group. Its chemical formula is , and it has a molecular weight of approximately 137.61 g/mol. The compound is typically presented as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in pharmaceuticals and research .

- Nucleophilic Substitution: The presence of the chloropropyl group makes it susceptible to nucleophilic attack, allowing for the substitution of the chlorine atom with various nucleophiles.

- Ring Opening Reactions: Under specific conditions, the oxazepane ring can open, leading to the formation of linear derivatives that may have different biological activities.

- Formation of Derivatives: The compound can react with other electrophiles or nucleophiles to form various derivatives, which may enhance or modify its biological activity.

The synthesis of 4-(3-Chloropropyl)-1,4-oxazepane hydrochloride typically involves:

- Cyclization Reactions: Starting materials such as amino alcohols and appropriate carbonyl compounds can be cyclized to form the oxazepane ring.

- Chloropropyl Substitution: The introduction of the chloropropyl group can be achieved through alkylation reactions using suitable chlorinated alkyl halides.

- Hydrochloride Formation: The final step usually involves the reaction with hydrochloric acid to form the hydrochloride salt, enhancing solubility for pharmaceutical applications .

4-(3-Chloropropyl)-1,4-oxazepane hydrochloride has potential applications in:

- Pharmaceutical Development: As a precursor or intermediate in the synthesis of drugs targeting central nervous system disorders.

- Research: Used in studies exploring the pharmacological properties of oxazepane derivatives and their mechanisms of action.

Interaction studies for 4-(3-Chloropropyl)-1,4-oxazepane hydrochloride may focus on its binding affinity to neurotransmitter receptors or its metabolic pathways. Similar compounds have shown interactions with serotonin and dopamine receptors, indicating that this compound may also exhibit similar properties. Further research is needed to elucidate its specific interactions and biological mechanisms .

Several compounds share structural similarities with 4-(3-Chloropropyl)-1,4-oxazepane hydrochloride. Here are some notable examples:

These compounds highlight the diversity within the class of cyclic amines and their potential therapeutic roles. The unique chloropropyl substitution in 4-(3-Chloropropyl)-1,4-oxazepane hydrochloride may confer distinct pharmacological properties compared to its analogs.